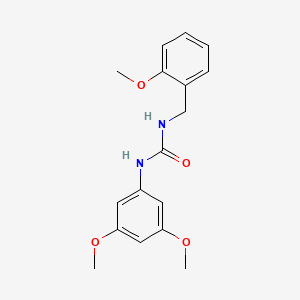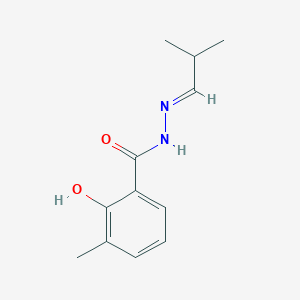![molecular formula C22H16N2O5 B4624990 3-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4624990.png)
3-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid often involves multistep organic reactions, including condensation and cyclization processes. For instance, the Stobbe condensation has been utilized to cyclize methoxycarbonyl compounds with furanyl aldehydes to produce benzofuran derivatives, a reaction that might be relevant to the synthesis of similar complex molecules (Abdel‐Wahhab & El-Assal, 1968). Additionally, the synthesis of compounds with benzofuran and methoxybenzoic acid components can be achieved through reactions involving furanyl ketones and succinate derivatives (Sasaki, Hamada, & Shioiri*, 1997).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been extensively studied through crystallography and spectroscopy. For example, the structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was determined using X-ray crystallography, highlighting the importance of intramolecular hydrogen bonding and molecular interactions in stabilizing the crystal structure (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such complex molecules involves various organic reactions, including nucleophilic substitutions, condensation reactions, and cyclizations, contributing to their diverse chemical properties. For instance, the selective para metalation of methoxy benzoic acids and subsequent reactions can be employed to synthesize substituted derivatives, showcasing the molecule's capacity for chemical modifications (Sinha, Mandal, & Chandrasekaran, 2000).
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- Cyclisation and Synthesis of Benzofuran Derivatives : The cyclisation of certain furfuryl-containing compounds to benzofuran derivatives highlights the versatility of furan compounds in synthesizing complex structures, potentially including derivatives related to the chemical (Abdel‐Wahhab & El-Assal, 1968).
- Electrochemical Behaviour in Protic Medium : Research on unsymmetrical dihydropyridines in a protic medium provides insights into electrochemical reductions and cyclizations, relevant for modifying or understanding the electrochemical properties of structurally similar compounds (David et al., 1995).
Chemical Properties and Applications
- Phenolic Compounds and Antimicrobial Activity : Studies on phenolic compounds, including those structurally related to the target chemical, have shown potential antimicrobial activities, suggesting applications in addressing microbial resistance (Bader et al., 2011).
- Stereoselective Synthesis of Complex Molecules : The stereoselective synthesis of complex molecules, including those with furan rings, highlights advanced synthetic techniques that could be applied to the target chemical for developing new materials or drugs (Sasaki et al., 1997).
Potential Industrial and Environmental Applications
- Adsorption and Environmental Remediation : Chemically modified activated carbons have been studied for the adsorption of metals, with potential implications for environmental remediation techniques relevant to compounds containing similar functional groups (Gunjate et al., 2020).
- Corrosion Inhibition : Schiff base compounds, which share some functional groups with the target chemical, have shown potential as corrosion inhibitors, suggesting applications in material science and engineering to protect metals (Mishra et al., 2015).
properties
IUPAC Name |
3-[5-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-28-18-7-5-17(6-8-18)24-21(25)16(13-23)12-19-9-10-20(29-19)14-3-2-4-15(11-14)22(26)27/h2-12H,1H3,(H,24,25)(H,26,27)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNDVCCEQXJMTA-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4624918.png)
![ethyl 1-{2-[2-(2-anilino-2-oxoethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4624924.png)

![2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}pyrimidine](/img/structure/B4624940.png)

![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624961.png)
![1'-isobutyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4624970.png)

![isopropyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624980.png)
![N-allyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide](/img/structure/B4624987.png)
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4624992.png)
![N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide](/img/structure/B4625005.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4625011.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4625021.png)